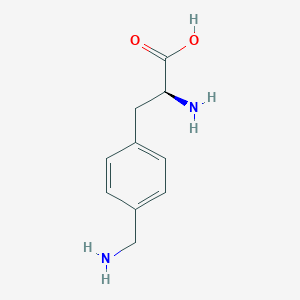

4-(Aminomethyl)phenylalanine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVNKFUEUXUWDV-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1991-96-4 | |

| Record name | 4-Aminomethylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Introduction: The Significance of 4-(Aminomethyl)phenylalanine in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of 4-(Aminomethyl)phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This compound is a non-natural amino acid that has garnered significant attention in the fields of medicinal chemistry and drug development. Its unique structure, featuring a reactive aminomethyl group on the phenyl ring, provides a versatile scaffold for the synthesis of novel peptides, peptidomimetics, and small molecule therapeutics.[1][2] This functional handle allows for the introduction of diverse substituents, enabling the modulation of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. Consequently, this compound and its derivatives are crucial building blocks in the design of innovative drugs targeting a wide range of diseases.[3][4] This guide provides an in-depth overview of established and efficient protocols for the synthesis of this valuable amino acid, tailored for researchers and professionals in the pharmaceutical sciences.

Strategic Approaches to the Synthesis of this compound

Several synthetic routes to this compound have been developed, each with its own advantages and considerations. The choice of a particular strategy often depends on factors such as the desired scale of synthesis, the availability of starting materials, and the required stereochemical purity. This guide will focus on three prominent and field-proven methodologies:

-

Synthesis via Palladium-Catalyzed Carbonylation and Reductive Amination: A robust and scalable approach starting from a protected 4-iodophenylalanine derivative.

-

Synthesis via Electrophilic Amidoalkylation: A cost-effective method utilizing a direct functionalization of the phenylalanine aromatic ring.

-

Synthesis via Reduction of 4-Cyanophenylalanine: A straightforward route involving the chemical reduction of a nitrile precursor.

Protocol 1: Palladium-Catalyzed Carbonylation and Reductive Amination

This elegant three-step synthesis provides a reliable route to N-Boc-4-(aminomethyl)-L-phenylalanine in good overall yield and is amenable to gram-scale preparation.[5] The strategy hinges on the conversion of an aryl iodide to an aldehyde, which is then transformed into the target amine.

Causality Behind Experimental Choices:

-

N-Boc Protection: The use of the tert-butyloxycarbonyl (Boc) protecting group for the alpha-amino group is crucial to prevent side reactions during the subsequent synthetic steps and to ensure the stereochemical integrity of the chiral center.

-

Palladium-Catalyzed Carbonylation/Reduction: This step efficiently introduces the formyl group at the 4-position of the phenyl ring. The in situ reduction of the initially formed acyl palladium species with tributyltin hydride is a key feature, providing the aldehyde in high yield.[5]

-

Oxime Formation: The conversion of the aldehyde to an oxime provides a stable intermediate that is readily reduced to the primary amine.

-

Catalytic Hydrogenation: The final reduction of the oxime is carried out under mild conditions using palladium on carbon (Pd/C) as a catalyst. The specific solvent system of ethanol/aqueous acetic acid is critical for a clean and high-yielding reaction.[5]

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of N-Boc-4-(aminomethyl)-L-phenylalanine via a palladium-catalyzed approach.

Step-by-Step Methodology:

Step 1: Synthesis of N-Boc-4-formyl-L-phenylalanine

-

Purge a reaction flask containing N-Boc-4-iodo-L-phenylalanine with carbon monoxide (CO) gas for at least 10 minutes.

-

Add a suitable solvent (e.g., toluene) followed by tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

-

Introduce tributyltin hydride (Bu₃SnH) to the reaction mixture.

-

Maintain the reaction under a balloon pressure of CO and stir at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, work up the reaction mixture to isolate the crude aldehyde. Purification can be achieved by flash chromatography.

Step 2: Synthesis of N-Boc-4-(hydroxyiminomethyl)-L-phenylalanine (Oxime)

-

Dissolve the aldehyde from the previous step in ethanol.

-

Add hydroxylamine hydrochloride (NH₂OH·HCl) and triethylamine (Et₃N).

-

Heat the mixture at reflux for several hours until the reaction is complete.[5]

-

After cooling, remove the solvent under reduced pressure.

-

Add water and acidify with glacial acetic acid.

-

Extract the product with ethyl acetate. The combined organic layers are then washed, dried, and concentrated to yield the oxime, which can be purified by flash chromatography.[5]

Step 3: Synthesis of N-Boc-4-(aminomethyl)-L-phenylalanine

-

Dissolve the oxime in a 4:1 mixture of ethanol and 50% aqueous acetic acid.[5]

-

Add 10% palladium on carbon (Pd/C) catalyst.

-

Hydrogenate the suspension at atmospheric pressure (balloon) at room temperature for approximately 18 hours.[5]

-

Filter off the catalyst and remove the solvent in vacuo.

-

Triturate the resulting residue with ether to obtain the pure N-Boc-4-(aminomethyl)-L-phenylalanine as a solid.[5]

Quantitative Data Summary:

| Step | Reactants | Yield | Purity | Reference |

| Aldehyde Formation | N-Boc-4-Iodo-L-phenylalanine, CO, Pd(PPh₃)₄, Bu₃SnH | ~90% | >95% | [5] |

| Oxime Formation | Aldehyde, NH₂OH·HCl, Et₃N | 91% | >95% | [5] |

| Oxime Reduction | Oxime, H₂, 10% Pd/C | 95% | >98% | [5] |

| Overall Yield | ~78% | [5] |

Protocol 2: Electrophilic Amidoalkylation of Phenylalanine

This method offers a more direct and economical route to this compound, starting from readily available phenylalanine.[6] The key transformation is an electrophilic aromatic substitution on the phenylalanine ring.

Causality Behind Experimental Choices:

-

Concentrated Sulfuric Acid: Acts as both the solvent and the catalyst, protonating the N-(hydroxymethyl)trichloroacetamide to generate a reactive N-acyliminium ion, the electrophile in the subsequent Friedel-Crafts-type reaction.

-

N-(Hydroxymethyl)trichloroacetamide: This reagent serves as the source of the aminomethyl group precursor. The trichloroacetamide group is a stable protecting group under the strongly acidic conditions and is later removed by hydrolysis.

-

Hydrolysis: The final step involves the removal of the trichloroacetyl protecting group under basic or acidic conditions to liberate the free aminomethyl group.

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of 4-(aminomethyl)-L-phenylalanine via electrophilic amidoalkylation.

Step-by-Step Methodology:

Step 1: Amidoalkylation of Phenylalanine

-

Carefully add L-phenylalanine in portions to concentrated sulfuric acid, maintaining the temperature between 20-25 °C.[6]

-

Add N-(hydroxymethyl)trichloroacetamide in portions to the solution, again keeping the temperature at 20-25 °C.[6]

-

Stir the reaction mixture at this temperature for the specified time (e.g., 24 hours).

-

Quench the reaction by pouring the mixture onto crushed ice.

-

Neutralize the solution to precipitate the crude amidoalkylated product.

-

Filter, wash, and dry the solid intermediate.

Step 2: Hydrolysis to this compound

-

Suspend the crude intermediate from the previous step in an aqueous solution (e.g., water or an alcohol/water mixture).

-

Add a base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) to effect hydrolysis of the trichloroacetamide group.

-

Heat the mixture if necessary to drive the reaction to completion.

-

After cooling, adjust the pH to precipitate the desired this compound. The product can be isolated as a dihydrochloride salt by adjusting the pH to be acidic.[6]

-

Filter, wash with a suitable solvent (e.g., ethanol, ether), and dry the final product.

Quantitative Data Summary:

| Step | Reactants | Yield | Purity | Reference |

| Amidoalkylation & Hydrolysis | L-Phenylalanine, N-(hydroxymethyl)trichloroacetamide, H₂SO₄, NaOH | ~93% | >99% chiral | [6] |

Protocol 3: Reduction of 4-Cyanophenylalanine

This is a conceptually straightforward approach where the aminomethyl group is generated by the reduction of a nitrile functionality. The key challenge lies in the efficient and enantioselective synthesis of the 4-cyano-L-phenylalanine precursor.

Causality Behind Experimental Choices:

-

Synthesis of 4-Cyano-L-phenylalanine: An efficient method for this precursor is the asymmetric alkylation of a glycine Schiff base with 4-cyanobenzyl bromide using a phase-transfer catalyst.[7][8] This allows for good control over the stereochemistry.

-

Nitrile Reduction: The cyano group can be reduced to a primary amine using various reducing agents. Catalytic hydrogenation (e.g., with H₂ and a metal catalyst like Pd/C or Raney Nickel) is a common and effective method.

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of 4-(aminomethyl)-L-phenylalanine via reduction of 4-cyanophenylalanine.

Step-by-Step Methodology:

Step 1: Synthesis of 4-Cyano-L-phenylalanine

-

Perform an asymmetric α-alkylation of N-(diphenylmethylene)glycine tert-butyl ester with 4-cyanobenzyl bromide.[7] This reaction is typically carried out in a biphasic system (e.g., toluene/aqueous KOH) with a chiral phase-transfer catalyst.

-

After the alkylation is complete, hydrolyze the Schiff base and the tert-butyl ester protecting groups using acidic conditions (e.g., trifluoroacetic acid in dichloromethane or aqueous HCl) to yield 4-cyano-L-phenylalanine.[7]

Step 2: Reduction of the Nitrile Group

-

Dissolve the 4-cyano-L-phenylalanine in a suitable solvent (e.g., methanol, ethanol, or an acidic aqueous solution).

-

Add a catalyst, such as palladium on carbon (Pd/C) or Raney Nickel.

-

Hydrogenate the mixture under pressure in a hydrogenation apparatus (e.g., a Parr shaker) until the uptake of hydrogen ceases.

-

Filter the catalyst and concentrate the filtrate to obtain the crude this compound.

-

Purify the product by recrystallization or other suitable methods.

Conclusion: A Versatile Building Block for Advanced Therapeutics

The synthetic protocols detailed in this guide provide robust and reliable methods for the preparation of this compound, a key building block in contemporary drug discovery. The choice between the palladium-catalyzed route, the amidoalkylation method, or the nitrile reduction strategy will depend on the specific needs of the research program, including scale, cost, and available expertise. By understanding the underlying chemical principles and experimental nuances of these syntheses, researchers can efficiently access this valuable non-natural amino acid and its derivatives, paving the way for the development of next-generation therapeutics. The availability of protected versions, such as Fmoc-4-(Boc-aminomethyl)-phenylalanine, further expands its utility in solid-phase peptide synthesis.[3][9]

References

- Hartman, G. D., & Halczenko, W. (1991). A Convenient Synthesis of 4-Aminomethyl-L-Phenylalanine.

- Yang, J., Ma, Q., Zhong, Y., Zhu, L., Ge, F., Tao, Y., & Song, P. (1990). SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES. Chinese Journal of Applied Chemistry, 0(4), 72-74. [Link]

- Stokker, G. E., Hoffman, W. F., & Homnick, C. F. (1993). A simple and inexpensive synthesis of 4-(aminomethyl)-L-phenylalanine. The Journal of Organic Chemistry, 58(19), 5015–5016. [Link]

- Pharmaffiliates. (2019). N-Boc-4-aminomethyl-L-phenylalanine - Reaction / Application on synthetic works.

- Stokker, G. E., Hoffman, W. F., & Homnick, C. F. (1993). A Simple and Inexpensive Synthesis 4-(Aminomethyl)-~-phenylalanine. The Journal of Organic Chemistry, 58(19), 5015-5016. [Link]

- Miyake-Stoner, S. J., Miller, A. M., & Mehl, R. A. (2022). Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine. Biochemistry, 61(22), 2465–2475. [Link]

- Anaspec. (n.d.). Fmoc-4-(Boc-aminomethyl)-L-phenylalanine - 1 g.

- Li, G., Wang, Y., & Wu, Y. (2018).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. tandfonline.com [tandfonline.com]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fmoc-4-(Boc-aminomethyl)-L-phenylalanine - 1 g [anaspec.com]

Physicochemical properties of 4-(Aminomethyl)phenylalanine

An In-depth Technical Guide to the Physicochemical Properties of 4-(Aminomethyl)phenylalanine

Introduction

This compound is a non-proteinogenic amino acid derivative that has garnered significant attention within the scientific community. Its unique structure, which incorporates the foundational phenylalanine scaffold with an additional aminomethyl group on the phenyl ring, renders it a versatile building block in medicinal chemistry and peptide science.[1] This modification introduces a second basic center, fundamentally altering the molecule's physicochemical profile compared to its proteinogenic parent and opening new avenues for structural modification and bioconjugation.[1][2]

This guide provides a comprehensive overview of the core physicochemical properties of this compound. We will delve into its structural attributes, ionization behavior, and solubility, and provide field-proven, step-by-step protocols for their experimental determination. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this compound in their research and development endeavors.

Chemical Structure:

IUPAC Name: (2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid[3]

Core Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in any scientific context. The table below summarizes the key physicochemical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [1][3] |

| Molecular Weight | 194.23 g/mol | [3] |

| Appearance | Off-white to pale yellow solid | [1][3] |

| CAS Number | 150338-20-8 | [1] |

| pKa Values | Three ionizable groups: • α-Carboxylic Acid (~2-3) • α-Amino Group (~9-10) • Benzylic Amino Group (~10-11) (Experimental determination required) | Inferred from structure |

| LogP / LogD₇.₄ | Expected to be low (<0), indicating high hydrophilicity. (Experimental determination required) | Inferred from structure |

| Aqueous Solubility | Qualitatively described as favorable. Expected to be pH-dependent. | [1] |

Ionization Behavior and pH-Dependent Properties

The presence of three distinct ionizable functional groups—the α-carboxylic acid, the α-amino group, and the benzylic aminomethyl group—makes the physicochemical behavior of this compound highly dependent on pH. These groups dictate the molecule's net charge, which in turn influences its solubility, lipophilicity, and interaction with biological targets.

-

pKa₁ (α-Carboxylic Acid): Expected in the range of pH 2-3. Below this pH, the group is protonated (-COOH). Above this pH, it is deprotonated (-COO⁻).

-

pKa₂ (α-Amino Group): Expected in the range of pH 9-10. Below this pH, the group is protonated (-NH₃⁺). Above this pH, it is neutral (-NH₂).

-

pKa₃ (Benzylic Amino Group): Expected in the range of pH 10-11. Below this pH, the group is protonated (-CH₂-NH₃⁺). Above this pH, it is neutral (-CH₂-NH₂).

The molecule will carry a net positive charge at low pH, exist as a zwitterion around neutral pH, and become negatively charged at high pH. The precise pKa values are critical for predicting its state in physiological environments and must be determined empirically.

Figure 1: Simplified representation of the ionization states of this compound across different pH ranges.

Lipophilicity and Solubility Profile

Lipophilicity: The octanol-water partition coefficient (LogP for the neutral species, LogD for a specific pH) is a critical parameter for predicting a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4][5] Due to its multiple charged groups, this compound is highly polar. Its LogP value is expected to be negative, indicating a strong preference for aqueous environments over lipid-like ones. This hydrophilicity suggests that passive diffusion across biological membranes (like the gut wall or the blood-brain barrier) may be limited, while aqueous solubility for formulation is likely to be high.

Solubility: The molecule's zwitterionic character and multiple polar groups confer favorable aqueous solubility.[1] This solubility is pH-dependent. At very low or very high pH, the molecule carries a net charge, which typically enhances its interaction with water and increases solubility. Minimum solubility is often observed near the isoelectric point (pI), where the net charge is zero.

Experimental Characterization Protocols

To ensure data integrity, direct experimental measurement of key parameters is non-negotiable. The following protocols are presented as self-validating systems for determining the pKa and LogD values.

Protocol: Determination of pKa by Potentiometric Titration

This method is the gold standard for determining the dissociation constants of ionizable groups by monitoring pH changes upon the addition of a titrant.[6]

Expertise & Causality: We employ a two-stage titration (acidification then basification) to ensure all three groups are analyzed from their fully protonated state, providing a complete titration curve from which all pKa values can be derived. Using a constant ionic strength background electrolyte (0.15 M KCl) minimizes activity coefficient fluctuations, ensuring the measured pH accurately reflects proton concentration changes.[7]

Methodology:

-

System Calibration: Calibrate a high-resolution pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (e.g., 25°C).[7]

-

Sample Preparation: Accurately weigh ~20 mg of this compound and dissolve it in 50 mL of degassed, deionized water containing 0.15 M KCl.

-

Initial Acidification: Place the solution in a jacketed beaker on a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution with standardized 0.1 M HCl until the pH is stable below 2.0. This ensures all functional groups are fully protonated.[7]

-

Titration with Base: Begin the titration by adding standardized 0.1 M NaOH in small, precise increments (e.g., 0.05 mL). Record the pH value and total volume of titrant added after each increment has fully mixed and the pH reading has stabilized.

-

Endpoint: Continue the titration until the pH reaches ~12.5 to ensure the deprotonation of all groups.[7][8]

-

Data Analysis: Plot the pH (y-axis) versus the equivalents of NaOH added (x-axis). The pKa values correspond to the pH at the half-equivalence points (the midpoints of the buffer regions on the curve).[7] Alternatively, the first derivative of the curve (ΔpH/ΔV) can be plotted against titrant volume to identify the equivalence points more sharply.

Figure 2: Workflow for the potentiometric determination of pKa values.

Protocol: Determination of LogD₇.₄ by Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring lipophilicity.[4][9] We describe the determination of LogD at pH 7.4, which is most relevant for predicting behavior in physiological plasma.

Expertise & Causality: Pre-saturation of the aqueous and organic phases is a critical step to prevent volume changes during the experiment that would skew the final concentration measurements. Using HPLC with UV detection for quantification provides high sensitivity and specificity, allowing for accurate measurements even with small amounts of the compound.[10]

Methodology:

-

Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Mix equal volumes of 1-octanol and the PBS buffer in a separatory funnel and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.[4][5]

-

Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent like DMSO.[4][5]

-

Partitioning: In a glass vial, add 2 mL of the pre-saturated 1-octanol and 2 mL of the pre-saturated PBS (pH 7.4). Spike with a small volume (e.g., 20 µL) of the stock solution to achieve a final concentration in the µM range.

-

Equilibration: Cap the vial tightly and shake on an orbital shaker at a constant speed and temperature (e.g., 25°C) for at least 2 hours to allow partitioning to reach equilibrium.[9]

-

Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from the aqueous phase and an aliquot from the 1-octanol phase. Analyze the concentration of the compound in each phase using a validated HPLC-UV method.

-

Calculation: Calculate the LogD₇.₄ using the following formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

Figure 3: Workflow for the shake-flask determination of LogD.

Implications for Drug Development and Research

The physicochemical profile of this compound directly informs its potential and challenges in research and development.

-

Drug Design & Peptide Synthesis: The additional aminomethyl group serves as a valuable handle for chemical modification, allowing for the attachment of other molecules (bioconjugation) or the modulation of peptide structures to enhance stability or activity.[1][2]

-

Formulation: Its high polarity and favorable aqueous solubility are advantageous for developing parenteral (injectable) formulations.

-

Pharmacokinetics (ADME): The low expected lipophilicity suggests that oral bioavailability may be low due to poor passive absorption. Its transport across cellular membranes may rely on amino acid transporters. The high polarity also makes it unlikely to cross the blood-brain barrier, which could be an advantage for drugs intended to act peripherally.

References

- LogP / LogD shake-flask method - Protocols.io. (2024).

- pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). (n.d.). Amrita Virtual Lab.

- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). Journal of Visualized Experiments.

- Potentiometric Acid-Base Titration Guide. (n.d.). Scribd.

- Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.

- LogP / LogD shake-flask method v1. (2021). ResearchGate.

- Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). European Journal of Pharmaceutical Sciences.

- DETERMINATION OF pKa OF GLYCINE. (n.d.). eGyanKosh.

- Determination of The Pka Values of An Amino Acid. (n.d.). Scribd.

- Determination of Partitioning Coefficient by UPLC-MS/MS. (n.d.). Waters Corporation.

- 4-(Aminomethyl)-L-phenylalanine. (n.d.). American Elements.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. americanelements.com [americanelements.com]

- 4. LogP / LogD shake-flask method [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]

- 9. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Aminomethyl)phenylalanine: A Versatile Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-(Aminomethyl)phenylalanine, a non-canonical amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural features offer a valuable scaffold for the synthesis of novel peptides, peptidomimetics, and small molecules with tailored biological activities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile building block.

Core Concepts: Structure and Physicochemical Properties

This compound is a derivative of the essential amino acid L-phenylalanine, distinguished by the presence of an aminomethyl group at the para position of the phenyl ring. This modification introduces a primary amine, offering a secondary site for chemical modification and altering the molecule's overall polarity and basicity compared to its natural counterpart.

The L-isomer of this compound is the most commonly utilized form in biochemical and pharmaceutical research.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Identification Data:

| Property | Value | Source(s) |

| CAS Number | 150338-20-8 (L-isomer) | [1][2] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [1][2] |

| Molecular Weight | 194.23 g/mol | [2] |

| Appearance | Off-white to pale yellow solid | [1] |

| IUPAC Name | (2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid | [3] |

| Synonyms | L-Phe(4-CH₂NH₂)-OH, p-(Aminomethyl)-L-Phe-OH, H-Phe(4-CH₂NH₂)-OH | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis and Chemical Reactivity

The synthesis of this compound often involves multi-step procedures starting from protected phenylalanine derivatives. A common strategy involves the introduction of a precursor functional group at the para position, which is subsequently converted to the aminomethyl group.

Illustrative Synthetic Workflow:

A representative synthetic approach is outlined below. This process highlights the necessity of protecting groups to ensure regioselectivity and prevent unwanted side reactions.

Caption: Generalized synthetic workflow for this compound.

The dual amine functionalities of this compound allow for orthogonal protection strategies, a critical aspect in solid-phase peptide synthesis (SPPS). The α-amino group is typically protected with an Fmoc (9-fluorenylmethyloxycarbonyl) group, which is base-labile, while the side-chain amino group is protected with a Boc (tert-butyloxycarbonyl) group, which is acid-labile. This differential reactivity is fundamental to its application in constructing complex peptide architectures.

Applications in Drug Discovery and Development

The unique bifunctional nature of this compound makes it a valuable building block in several areas of pharmaceutical research.

Peptide Synthesis and Peptidomimetics

The primary application of this compound is as a non-canonical amino acid in peptide synthesis.[1][4] Its incorporation can confer specific properties to the resulting peptide, such as:

-

Increased Enzymatic Stability: The unnatural structure can render the peptide more resistant to proteolytic degradation.

-

Conformational Constraint: The rigid phenyl ring and the flexible aminomethyl side chain can be used to control the peptide's three-dimensional structure.

-

Introduction of a Reactive Handle: The side-chain amine can be used for bioconjugation, such as attaching polyethylene glycol (PEG), fluorescent dyes, or cytotoxic drugs.[4]

Workflow for Incorporation in Solid-Phase Peptide Synthesis (SPPS):

Caption: Workflow for incorporating this compound into a peptide sequence via SPPS.

Small Molecule Drug Design

The this compound scaffold is also a valuable starting point for the synthesis of small molecule drugs. The primary amine on the side chain can serve as a key pharmacophoric feature or as a point for further chemical elaboration to optimize target binding and pharmacokinetic properties. It is particularly explored in the development of therapeutics for neurological disorders.[1][4]

Neuroscience Research

In neuroscience, derivatives of this compound are utilized to probe the structure and function of neurotransmitter systems.[4] Its structural similarity to phenylalanine, a precursor to several neurotransmitters, makes it an interesting tool for studying enzyme-substrate interactions and designing enzyme inhibitors.[4]

Analytical Characterization

The purity and identity of this compound and its derivatives are typically confirmed using a combination of analytical techniques.

| Analytical Technique | Purpose |

| HPLC (High-Performance Liquid Chromatography) | To determine purity and chiral purity.[1] |

| Mass Spectrometry (MS) | To confirm the molecular weight and elemental composition. |

| NMR (Nuclear Magnetic Resonance) Spectroscopy | To elucidate the chemical structure and confirm the position of functional groups. |

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a powerful and versatile tool in the arsenal of medicinal chemists and drug developers. Its unique structural features, including the presence of a modifiable side-chain amine, offer significant advantages in the design of novel peptides, peptidomimetics, and small molecules. A thorough understanding of its synthesis, reactivity, and applications is crucial for harnessing its full potential in the development of next-generation therapeutics.

References

- American Elements. 4-(Aminomethyl)-L-phenylalanine.

Sources

An In-depth Technical Guide to 4-(Aminomethyl)phenylalanine: From Synthesis to Therapeutic Innovation

This guide provides a comprehensive technical overview of 4-(Aminomethyl)phenylalanine, a non-natural amino acid that has emerged as a critical building block in modern drug discovery. We will delve into its historical context, synthetic evolution, and its strategic application in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile molecule.

Introduction: The Rise of a Strategic Molecular Scaffold

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles is perpetual. Non-natural amino acids have become indispensable tools in this endeavor, offering a means to transcend the limitations of the canonical 20 amino acids and introduce unique structural and functional motifs into peptides and small molecules.[1][2][] this compound, a derivative of the essential amino acid phenylalanine, stands out as a particularly valuable scaffold. Its defining feature—a reactive aminomethyl group attached to the phenyl ring—provides a strategic point for chemical modification, enabling the construction of complex molecular architectures with tailored biological activities.[4][5] This guide will trace the journey of this compound from its chemical synthesis to its application in cutting-edge drug discovery programs.

The Genesis of a Versatile Building Block: A History of Synthesis

While a singular, seminal "discovery" of this compound is not prominently documented, its emergence is intrinsically linked to the broader exploration of phenylalanine analogues in the late 20th century. The development of synthetic methodologies for this compound was driven by the growing demand for novel amino acid building blocks in peptide and medicinal chemistry.

A significant milestone in making this compound more accessible to the research community was the work of G. E. Stokker and colleagues, published in The Journal of Organic Chemistry in 1993.[6] Their paper, "A simple and inexpensive synthesis of 4-(aminomethyl)-L-phenylalanine," addressed the need for a practical and scalable synthetic route, suggesting that earlier methods were likely more cumbersome and less efficient. Further evidence of the scientific community's growing interest in this scaffold during this period is a 1990 publication detailing the synthesis of N-substituted derivatives of this compound, indicating that the core molecule was already being actively explored as a platform for further chemical elaboration.[5]

The causality behind these synthetic efforts lies in the unique combination of a rigid aromatic ring and a flexible, reactive aminomethyl side chain. This structure offered chemists a new tool to probe structure-activity relationships (SAR) and to introduce basicity, a key feature for interacting with biological targets, at a precise position on the phenylalanine scaffold.

Experimental Protocol: A Representative Synthetic Approach

The following is a generalized, step-by-step methodology for a common synthetic route to this compound, based on established chemical principles.

Step 1: Synthesis of 4-Cyano-L-phenylalanine

-

Start with a protected L-phenylalanine derivative, such as N-Boc-4-iodo-L-phenylalanine.

-

In a reaction vessel under an inert atmosphere, dissolve the starting material in a suitable organic solvent (e.g., dimethylformamide).

-

Add a cyanide source, such as zinc cyanide, and a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)).

-

Heat the reaction mixture to facilitate the cyanation reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction and perform an aqueous workup to isolate the crude 4-cyano-L-phenylalanine derivative.

-

Purify the product by column chromatography.

Step 2: Reduction of the Cyano Group to an Aminomethyl Group

-

Dissolve the purified 4-cyano-L-phenylalanine derivative in a suitable solvent (e.g., ethanol or methanol).

-

Add a reducing agent, such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or a chemical reducing agent like lithium aluminum hydride.

-

Conduct the reduction under appropriate conditions (e.g., pressure for hydrogenation, controlled temperature for chemical reduction).

-

Monitor the reaction for the disappearance of the starting material.

-

After the reaction is complete, carefully work up the mixture to remove the catalyst and any remaining reducing agents.

-

Isolate the crude 4-(aminomethyl)-L-phenylalanine derivative.

Step 3: Deprotection

-

Treat the protected 4-(aminomethyl)-L-phenylalanine derivative with a suitable deprotecting agent. For a Boc group, this is typically a strong acid like trifluoroacetic acid (TFA).

-

Stir the reaction mixture at room temperature until the deprotection is complete, as monitored by TLC or HPLC.

-

Remove the deprotecting agent and solvent under reduced pressure.

-

Purify the final product, this compound, by recrystallization or chromatography to yield a white to off-white solid.

Mechanism of Action and Biological Significance: A Tale of Two Functions

The biological significance of this compound is primarily realized through its incorporation into larger, pharmacologically active molecules. Its intrinsic biological activity as a standalone molecule is not extensively characterized in publicly available literature. Instead, its value lies in its ability to modulate the properties of peptides and small molecule drugs.

As a Structural Scaffold

The primary role of this compound is as a versatile building block. The aminomethyl group provides a convenient handle for a variety of chemical modifications, including:

-

Peptide Synthesis: It can be readily incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. The Boc-protected form, Boc-4-(aminomethyl)-L-phenylalanine, is a commercially available reagent for this purpose.[4]

-

Bioconjugation: The amino group can be used to attach other molecules, such as fluorescent dyes, imaging agents, or cytotoxic drugs, to a peptide or small molecule scaffold.[4]

-

Pharmacophore Elaboration: The aminomethyl group can be further derivatized to introduce new functional groups that can interact with biological targets, thereby enhancing binding affinity and selectivity.

As a Modulator of Physicochemical and Pharmacokinetic Properties

The introduction of this compound into a drug candidate can significantly alter its properties:

-

Increased Basicity and Solubility: The aminomethyl group is basic and can be protonated at physiological pH, which can improve the aqueous solubility of the parent molecule.

-

Enhanced Target Binding: The positive charge of the protonated aminomethyl group can form ionic interactions with negatively charged residues in a target protein's binding site.

-

Improved Pharmacokinetics: The non-natural structure of this compound can impart resistance to enzymatic degradation, thereby increasing the in vivo half-life of peptide-based drugs.[7]

Diagram: Logical Relationship of this compound in Drug Design

Caption: The central role of this compound in drug design.

Therapeutic Applications and Preclinical Insights

The utility of this compound is evident in its application across various therapeutic areas. While specific preclinical safety and toxicity data for the standalone molecule are not widely published, its incorporation into drug candidates has been explored in several contexts.

Dipeptidyl Peptidase IV (DPP-4) Inhibitors

Derivatives of 4-aminophenylalanine, a closely related analogue, have been investigated as potent and selective inhibitors of DPP-4, an important target in the treatment of type 2 diabetes.[] Although these initial compounds exhibited limited oral bioavailability, this line of research highlights the potential of phenylalanine analogues with amino-functionalized side chains to interact with the active sites of key metabolic enzymes.[]

Neurological Disorders

The ability to modify amino acid structures for enhanced bioactivity makes this compound and its derivatives valuable in the development of pharmaceuticals targeting neurological disorders.[4] The introduction of this non-natural amino acid can influence neurotransmitter systems and aid in the design of neuroprotective agents.

Peptide-Based Therapeutics

The primary application of this compound is in the synthesis of peptide-based drugs. Its incorporation can lead to compounds with improved stability and novel biological activities. This is particularly relevant in the development of:

-

Enzyme Inhibitors: The modified side chain can be designed to fit into and block the active site of a target enzyme.

-

Receptor Agonists and Antagonists: The unique structural features can modulate the interaction of a peptide with its cell surface receptor.

Table 1: Potential Therapeutic Applications and Rationale for Using this compound

| Therapeutic Area | Rationale for Incorporation | Potential Advantages |

| Metabolic Diseases (e.g., Diabetes) | To serve as a scaffold for inhibitors of key enzymes like DPP-4. | Enhanced binding to the active site through the aminomethyl group. |

| Neurological Disorders | To create analogues that can interact with neurotransmitter systems. | Improved blood-brain barrier penetration and metabolic stability. |

| Oncology | To develop peptide-drug conjugates for targeted cancer therapy. | Provides a site for attaching cytotoxic agents to tumor-targeting peptides. |

| Infectious Diseases | To design antimicrobial peptides with increased stability. | Resistance to proteolytic degradation by bacterial enzymes. |

Diagram: Experimental Workflow for Evaluating a Novel Peptide Containing this compound

Caption: A typical workflow for assessing a new therapeutic peptide.

Conclusion and Future Directions

This compound represents a significant advancement in the field of medicinal chemistry, providing a robust and versatile platform for the design of novel therapeutics. While its history is one of gradual evolution rather than a single moment of discovery, its impact is undeniable. The ability to precisely introduce a reactive and functionality-modulating aminomethyl group onto a phenylalanine scaffold has empowered drug discovery scientists to create molecules with enhanced potency, selectivity, and pharmacokinetic properties.

Future research will likely focus on expanding the chemical toolbox of this compound derivatives, exploring new synthetic methodologies to further functionalize the aminomethyl group and the aromatic ring. As our understanding of complex biological pathways deepens, the strategic application of this and other non-natural amino acids will be paramount in developing the next generation of targeted therapies. The journey of this compound serves as a compelling example of how fundamental advances in synthetic chemistry can translate into tangible progress in the pursuit of new medicines.

References

- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central.

- The Role of Non-Natural Amino Acids in Advancing Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV. PubMed.

- A simple and inexpensive synthesis of 4-(aminomethyl)-L-phenylalanine.

- SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES. Chinese Journal of Applied Chemistry.

- Boc-4-(aminomethyl)-L-phenylalanine. Chem-Impex.

- Unn

Sources

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES [yyhx.ciac.jl.cn]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cpcscientific.com [cpcscientific.com]

The Strategic Integration of 4-(Aminomethyl)phenylalanine in Modern Drug Discovery: A Technical Guide

Foreword: Beyond the Canonical Twenty

In the landscape of contemporary drug discovery and chemical biology, the twenty canonical amino acids represent but the foundational letters of a vastly expanding molecular alphabet. The strategic incorporation of non-canonical amino acids into peptide and peptidomimetic scaffolds has emerged as a powerful paradigm for modulating therapeutic properties, enhancing biological activity, and overcoming the inherent limitations of natural peptides. Among the diverse repertoire of these synthetic building blocks, 4-(Aminomethyl)phenylalanine stands out as a particularly versatile and impactful analogue.

This technical guide provides an in-depth exploration of the core research applications of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind its utility in experimental design, provide detailed methodologies for its incorporation, and present a clear-eyed view of its potential to unlock novel therapeutic avenues.

Physicochemical Profile and Strategic Advantages

This compound is a synthetic amino acid that retains the core structure of L-phenylalanine while introducing a reactive and functionally significant aminomethyl group at the para position of the phenyl ring. This seemingly subtle modification imparts a unique combination of properties that can be strategically exploited in drug design.

| Property | Description | Implication in Drug Design |

| Basicity | The primary amine of the aminomethyl group provides a site of positive charge at physiological pH. | Can introduce or enhance interactions with negatively charged residues in target proteins, improve aqueous solubility, and modulate cell permeability. |

| Aromaticity | The phenyl ring is preserved, allowing for crucial π-π stacking and hydrophobic interactions. | Maintains key binding interactions often mediated by the aromatic side chain of phenylalanine in native peptide ligands. |

| Hydrophilicity | The aminomethyl group increases the overall polarity of the side chain compared to phenylalanine. | Can improve the pharmacokinetic profile of a peptide by enhancing solubility and potentially reducing non-specific hydrophobic interactions. |

| Reactivity | The primary amine serves as a chemical handle for bioconjugation or further derivatization. | Enables the attachment of imaging agents, cytotoxic payloads, or other functional moieties for targeted drug delivery and diagnostic applications.[1] |

Table 1. Key Physicochemical Properties of this compound and their Strategic Implications.

Core Application: Peptidomimetics and Enzyme Inhibition

A primary application of this compound is in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved stability and bioavailability.[2] Its utility is particularly well-documented in the development of enzyme inhibitors.

Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] Inhibition of DPP-4 prolongs the action of these incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-4 a key therapeutic target for the management of type 2 diabetes.[3][4]

The active site of DPP-4 has a preference for substrates with a proline or alanine residue at the P1 position. Phenylalanine analogues, including this compound, have been successfully incorporated into peptidomimetic structures to create potent and selective DPP-4 inhibitors.[5] The aminomethyl group can engage in favorable interactions with key residues in the S1 pocket of the DPP-4 active site, contributing to enhanced binding affinity.

Figure 1. The role of DPP-4 in glucose homeostasis and its inhibition.

Experimental Protocols: Incorporation into Peptides

The incorporation of this compound into a peptide sequence is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[6][7] The key consideration is the protection of the side-chain aminomethyl group to prevent unwanted side reactions during peptide elongation. The most common protecting group for this purpose is Boc (tert-butyloxycarbonyl).

Materials and Reagents

-

Fmoc-4-(Boc-aminomethyl)-L-phenylalanine

-

Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal acid peptides)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, reagent grade

-

Diisopropylethylamine (DIEA), reagent grade

-

Coupling reagents (e.g., HBTU, HATU, HOBt)

-

Trifluoroacetic acid (TFA), reagent grade

-

Triisopropylsilane (TIPS), reagent grade

-

Diethyl ether, anhydrous

Step-by-Step SPPS Workflow

This protocol outlines the manual synthesis of a generic tripeptide (X-Y-Z) where Y is this compound, on a 0.1 mmol scale.

-

Resin Swelling: Place the resin in a reaction vessel and swell in DMF for at least 1 hour with gentle agitation.[6]

-

Fmoc Deprotection:

-

Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5-10 minutes.

-

Drain the solution and repeat the treatment for another 15-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling (for Z):

-

In a separate vial, dissolve 3.0 equivalents of the first Fmoc-protected amino acid (Fmoc-Z-OH) and 3.0 equivalents of an activator (e.g., HOBt) in DMF.

-

Add 3.0 equivalents of the coupling reagent (e.g., HBTU).

-

Add 6.0 equivalents of DIEA to activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. Monitor the reaction using a Kaiser test.

-

-

Washing: Wash the resin with DMF (3-5 times).

-

Repeat for this compound: Repeat steps 2-4 using Fmoc-4-(Boc-aminomethyl)-L-phenylalanine.

-

Repeat for X: Repeat steps 2-4 for the final amino acid (Fmoc-X-OH).

-

Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIPS).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours. This step removes the side-chain protecting groups (including the Boc group on the aminomethyl side chain) and cleaves the peptide from the resin.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity of the purified peptide by mass spectrometry.

-

Figure 2. Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Impact on Peptide Conformation and Biological Activity

The introduction of a non-canonical amino acid like this compound can have a profound impact on the resulting peptide's conformation and, consequently, its biological activity.[8] While the core backbone structure is maintained, the modified side chain can influence local and global folding, receptor binding affinity, and enzymatic stability.

-

Conformational Constraints: The aminomethyl group, while flexible, can introduce new hydrogen bonding possibilities within the peptide or with the solvent, potentially stabilizing specific secondary structures like β-turns.[9]

-

Enhanced Binding Affinity: As seen in the DPP-4 example, the additional functional group can create new, favorable interactions with the target protein that are not possible with the native phenylalanine residue. This can lead to a significant increase in binding affinity and potency.

-

Increased Proteolytic Stability: The presence of a non-natural amino acid can hinder recognition and cleavage by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.

While direct comparative data for peptides containing this compound versus their native counterparts is not abundant in the public literature, studies on other phenylalanine analogs, such as 4-fluorophenylalanine, have demonstrated significant enhancements in receptor affinity.[10] For example, substitution of phenylalanine with 4-fluorophenylalanine in the opioid peptide biphalin resulted in a substantial increase in affinity for both µ- and δ-opioid receptors.[10] A similar principle of enhanced interaction through modified side-chain electronics and sterics can be inferred for this compound.

Applications in Neuroscience Drug Discovery

The unique properties of this compound make it an attractive building block for designing ligands that target central nervous system (CNS) receptors. The ability to modulate basicity and introduce a chemical handle for further modification is particularly valuable in the development of brain-penetrant molecules and PET ligands.[11]

While specific examples are still emerging, the incorporation of this compound into peptide and non-peptide scaffolds could be used to:

-

Target G-Protein Coupled Receptors (GPCRs): Many neuropeptides that act on GPCRs contain phenylalanine. Replacing it with this compound could lead to novel agonists or antagonists with altered selectivity and pharmacokinetic profiles.[12]

-

Develop CNS PET Ligands: The aminomethyl group can serve as a site for radiolabeling, facilitating the development of PET tracers to study receptor occupancy and disease progression in the brain.[13]

-

Modulate Neurotransmitter Systems: The structural similarity to phenylalanine, a precursor to several neurotransmitters, suggests that derivatives of this compound could be designed to interact with transporters or enzymes involved in neurotransmitter metabolism.

Conclusion and Future Perspectives

This compound is a powerful tool in the arsenal of medicinal chemists and peptide scientists. Its unique combination of aromaticity, basicity, and reactivity allows for the rational design of peptidomimetics and other bioactive molecules with enhanced properties. The successful application of this amino acid analog in the development of DPP-4 inhibitors highlights its potential to address significant therapeutic challenges.

As our understanding of structure-activity relationships continues to deepen, and as synthetic methodologies become more sophisticated, the applications of this compound are poised to expand further. Its role in creating more stable, potent, and selective peptide-based therapeutics, particularly in the fields of metabolic disease and neuroscience, will undoubtedly continue to be an area of active and fruitful research.

References

- Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Rel

- Boc-4-(aminomethyl)-L-phenylalanine - Chem-Impex. (URL not available)

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL not available)

- Dpp4 inhibition as a therapeutic strategy in cardiometabolic disease: Incretin-dependent and -independent function - PubMed Central. (URL: [Link])

- New peptidomimetics compounds (1-12) as DPP4 inhibitors.

- Solid Phase Peptide Synthesis (SPPS)

- Methods and protocols of modern solid phase peptide synthesis. (URL not available)

- Mechanistic Study of Novel Dipeptidyl Peptidase IV Inhibitory Peptides from Goat’s Milk Based on Peptidomics and In Silico Analysis - MDPI. (URL: [Link])

- Introduction to Peptide Synthesis - PMC - NIH. (URL: [Link])

- Solid-Phase Peptide Synthesis - OUCI. (URL: [Link])

- Conformational characteristics of peptides and unanticipated results from crystal structure analyses - PubMed. (URL: [Link])

- Visualized and Quantitative Conformational Analysis of Peptidomimetics - PMC. (URL: [Link])

- Peptide Conformation Analysis Using an Integrated Bayesian Approach - PMC. (URL: [Link])

- Conformational isomers of a Phenylalanine-Proline (Phe-Pro) peptide...

- Development of CNS Multi-Receptor Ligands: Modification of Known D2 Pharmacophores - PMC - NIH. (URL: [Link])

- Site-Specific Incorporation of Genetically Encoded Photo-Crosslinkers Locates the Heteromeric Interface of a GPCR Complex in Living Cells - PubMed. (URL: [Link])

- Novel approaches in the design of CNS drug candidates and PET ligands - Morressier. (URL: [Link])

- Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC - NIH. (URL: [Link])

- Comparative Mode of Action of the Antimicrobial Peptide Melimine and Its Derivative Mel4 Against Pseudomonas Aeruginosa - PubMed. (URL: [Link])

- Strategies to facilitate the discovery of novel CNS PET ligands - PMC - PubMed Central. (URL: [Link])

- Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities - MDPI. (URL: [Link])

Sources

- 1. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]

- 2. Visualized and Quantitative Conformational Analysis of Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dpp4 inhibition as a therapeutic strategy in cardiometabolic disease: Incretin-dependent and -independent function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Key Targets for Multi-Target Ligands Designed to Combat Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative mode of action of the antimicrobial peptide melimine and its derivative Mel4 against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Novel approaches in the design of CNS drug candidates and PET ligands [morressier.com]

- 12. A comparative study between phenylglycine and phenylalanine [orgc.research.vub.be]

- 13. Strategies to facilitate the discovery of novel CNS PET ligands - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-(Aminomethyl)phenylalanine

This guide provides an in-depth analysis of the expected spectroscopic data for the non-canonical amino acid 4-(aminomethyl)phenylalanine. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with data from closely related analogs to offer a comprehensive characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While direct, publicly available spectra for this specific compound are limited, this guide establishes a robust framework for its identification and structural verification.

Introduction to this compound: A Unique Building Block

This compound is a derivative of the natural amino acid phenylalanine, distinguished by an aminomethyl group at the para-position of the phenyl ring. This modification introduces a secondary basic center, enhancing its potential for creating novel peptide structures with unique conformational properties and biological activities. Its applications are primarily in peptide synthesis and pharmaceutical development, where it serves as a versatile building block for creating therapeutic peptides and other bioactive molecules.[1][2][3] Accurate structural elucidation through spectroscopic methods is paramount for its effective utilization in research and development.

The molecular structure of this compound is presented below. This structure forms the basis for all subsequent spectroscopic predictions.

Figure 1: Molecular structure of this compound with key atoms labeled for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. Due to the presence of two amino groups and a carboxylic acid, the spectrum will be highly dependent on the solvent and pH. In a deuterated solvent like D₂O, the labile protons of the amino and carboxyl groups will exchange with deuterium and will not be observed.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Data |

| Aromatic (C₆H₄) | 7.2 - 7.4 | Multiplet (AA'BB' system) | 4H | The para-substituted aromatic ring will give rise to two sets of chemically equivalent protons. This is similar to the aromatic signals in phenylalanine, which appear around 7.3-7.4 ppm.[4] |

| α-H | ~4.0 | Doublet of doublets (dd) or Triplet (t) | 1H | The alpha-proton is coupled to the two diastereotopic β-protons. Its chemical shift is influenced by the adjacent amino and carboxyl groups. For comparison, the α-H in phenylalanine in D₂O is at approximately 3.98 ppm.[4] |

| β-H₂ | ~3.1 - 3.3 | Multiplet | 2H | These protons are diastereotopic and coupled to the α-H, resulting in a complex multiplet. In phenylalanine, these protons appear as a multiplet around 3.1-3.3 ppm.[4] |

| -CH₂-NH₂ | ~3.8 - 4.0 | Singlet (s) | 2H | The benzylic protons of the aminomethyl group are expected to be a singlet as they are not coupled to other protons. In a related precursor, N-Boc-4-aminomethyl-L-phenylalanine, the benzylic protons appear as a singlet at 3.82 ppm.[5] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Data |

| Carboxyl (-COOH) | 170 - 175 | The chemical shift of the carboxylic acid carbon is characteristic. In phenylalanine, it appears around 176 ppm.[4] |

| Aromatic C (quaternary, C-NH₂) | 130 - 140 | The carbon attached to the aminomethyl group will be downfield due to substitution. |

| Aromatic CH | 128 - 132 | The aromatic carbons will have chemical shifts similar to those in phenylalanine, which are observed around 130-132 ppm.[4] |

| α-C | 55 - 60 | The alpha-carbon is in a typical range for amino acids. In phenylalanine, it is at approximately 58.7 ppm.[4] |

| β-C | 35 - 40 | The beta-carbon's chemical shift is influenced by the aromatic ring. In phenylalanine, it is around 39.1 ppm.[4] |

| -CH₂-NH₂ | 40 - 45 | This benzylic carbon is expected in this region due to the attached nitrogen. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of a reference standard (e.g., DSS or TMS).

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure high resolution.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An overnight acquisition may be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its amino, carboxylic acid, and aromatic moieties.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Rationale and Comparative Data |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching | The broadness is due to hydrogen bonding. This is a characteristic feature of carboxylic acids. |

| N-H (Amino groups) | 3200 - 3500 | Stretching | The primary amino groups will show two bands in this region. This is consistent with the IR spectra of other amino acids.[6][7] |

| C=O (Carboxylic Acid) | 1700 - 1725 | Stretching | The carbonyl stretch of the carboxylic acid is a strong, sharp peak. |

| C=C (Aromatic) | 1450 - 1600 | Stretching | These absorptions are characteristic of the phenyl ring. Phenylalanine shows similar peaks.[6] |

| N-H (Amino groups) | 1550 - 1650 | Bending | The scissoring vibration of the NH₂ groups. |

| C-N | 1000 - 1250 | Stretching | These bands correspond to the stretching vibrations of the C-N bonds of the amino groups. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Spectrum: Place the sample in the IR beam and acquire the spectrum.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Rationale |

| [M+H]⁺ | 195.23 | The protonated molecular ion is expected to be the base peak in positive ion mode ESI-MS. The molecular formula is C₁₀H₁₄N₂O₂ and the molecular weight is 194.23 g/mol .[8][9] |

| [M-H]⁻ | 193.21 | The deprotonated molecular ion would be observed in negative ion mode. |

| Fragmentation Ions | Varies | Common fragmentation pathways include the loss of H₂O, CO₂, and the cleavage of the side chain. |

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent system, such as 50:50 water/acetonitrile with 0.1% formic acid for positive ion mode.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Tandem MS (MS/MS): To obtain structural information, perform a tandem MS experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.

Figure 2: A generalized workflow for obtaining structural information of this compound using tandem mass spectrometry.

Conclusion

The structural characterization of this compound relies on a combination of modern spectroscopic techniques. This guide has provided a detailed overview of the expected NMR, IR, and MS data, grounded in the fundamental principles of spectroscopy and supported by comparative data from related molecules. The provided protocols offer a starting point for researchers to obtain high-quality data for this unique and valuable non-canonical amino acid, ensuring its purity and structural integrity for applications in peptide synthesis and drug discovery.

References

- A Convenient Synthesis of 4-Aminomethyl-L-Phenylalanine. Synthetic Communications.

- SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES. Chinese Journal of Applied Chemistry.

- 4-Aminophenylalanine | C9H12N2O2 | CID 151001 - PubChem. PubChem. [Link]

- 4-(Aminomethyl)-L-phenylalanine | AMERICAN ELEMENTS ®. American Elements. [Link]

- 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0000159).

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159).

- Fmoc-4-(Boc-aminomethyl)-L-phenylalanine - 1 g - Anaspec. Anaspec. [Link]

- 4-Amino-L-phenylalanine Hydrochloride 99+% (HPLC)

- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159).

- Fmoc-4-Amino-L-phenylalanine | C24H22N2O4 | CID 7019927 - PubChem. PubChem. [Link]

- bmse000045 L-Phenylalanine at BMRB. Biological Magnetic Resonance Bank. [Link]

- FT-IR spectra of phenylalanine: pure (in black) and in water (in red).... - ResearchGate.

- IR spectra of ChCl -L-Phenylalanine range from 400 to 4000 cm -1 at ambient temperature.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. bmse000045 L-Phenylalanine at BMRB [bmrb.io]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. americanelements.com [americanelements.com]

- 9. scbt.com [scbt.com]

An In-depth Technical Guide to the Solubility and Stability of 4-(Aminomethyl)phenylalanine

Introduction

4-(Aminomethyl)phenylalanine is a non-canonical amino acid that has garnered significant interest within the fields of medicinal chemistry and drug development. Its unique structure, featuring an additional aminomethyl group on the phenyl ring, provides a valuable building block for synthesizing peptides and peptidomimetics with modified properties.[1] This functional group can alter the charge, polarity, and binding interactions of the parent molecule, making it a key component in the design of novel therapeutics, including enzyme inhibitors and neuroprotective agents.[1]

The successful integration of this compound into drug development pipelines is fundamentally dependent on a thorough understanding of its physicochemical properties. Solubility and stability are paramount among these, as they directly influence bioavailability, formulation strategies, storage conditions, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).[2][3] This guide provides a comprehensive technical overview of the theoretical and practical considerations for characterizing the solubility and stability of this compound, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is the first step in any solubility or stability investigation.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid | [4] |

| Synonyms | L-Phe(4-CH2NH2)-OH, p-(Aminomethyl)-L-Phe-OH | [1][5] |

| CAS Number | 150338-20-8 | [1] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [1][5] |

| Molecular Weight | 194.23 g/mol | [1][5] |

| Appearance | Off-white to pale yellow solid | [1][4] |

| Storage Conditions | 0-8 °C, protect from light and moisture | [1] |

The structure of this compound contains three ionizable groups: the α-carboxylic acid, the α-amino group, and the side-chain aminomethyl group. This makes the molecule ampholytic, capable of existing as a zwitterion, a cation, or an anion depending on the pH of the solution. This behavior is the primary determinant of its aqueous solubility profile.[6]

Solubility Profile

Solubility dictates the concentration of a drug that can be achieved in solution, impacting everything from in vitro assays to final dosage form design. For an ionizable molecule like this compound, the pH-solubility profile is the most critical characterization.

Theoretical Framework: The Role of pH

Amino acids exhibit their lowest solubility at their isoelectric point (pI), the pH at which the net charge of the molecule is zero.[6] At pH values below the pI, the amino groups become protonated, leading to a net positive charge and increased solubility as the cationic salt. Conversely, at pH values above the pI, the carboxylic acid group is deprotonated, resulting in a net negative charge and increased solubility as an anionic salt.[7] The broad pH range over which some amino acids exhibit low solubility underscores the importance of experimental determination.[7]

Experimental Workflow: Determining the pH-Solubility Profile

The gold-standard method for determining equilibrium solubility is the shake-flask method. This involves agitating an excess of the solid compound in a specific solvent or buffer until equilibrium is reached, followed by quantification of the dissolved compound in the supernatant.

Caption: Workflow for generating a pH-solubility profile.

Detailed Protocol: Equilibrium Solubility Determination

Objective: To determine the aqueous solubility of this compound at various pH values.

Materials:

-

This compound solid

-

Calibrated pH meter

-

Analytical balance

-

Thermostatic shaker

-

Centrifuge or syringe filters (e.g., 0.22 µm PVDF)

-

HPLC system with UV detector

-

Series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Prepare a range of aqueous buffers. For each pH point, place a sufficient amount of solid this compound into a glass vial to ensure an excess of solid will remain after equilibrium. A starting point is 10-20 mg per mL of buffer.

-

Equilibration: Add a known volume of the respective buffer to each vial. Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate for a minimum of 24 hours. It is advisable to take samples at 24 and 48 hours to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).[8]

-

Sample Processing: After equilibration, allow the vials to stand to let the solid settle. Carefully withdraw an aliquot of the supernatant. Clarify the supernatant by centrifuging at high speed (~14,000 rpm for 10 minutes) or by filtering through a chemically compatible syringe filter to remove all undissolved solids.

-

Analysis:

-

Data Reporting: Report the solubility in mg/mL or mM as a function of the final measured pH.

Stability Profile and Forced Degradation

Stability testing is essential for identifying potential degradation pathways, determining shelf-life, and developing stable formulations.[3][11] Forced degradation, or stress testing, is an integral part of this process, where the compound is subjected to harsh conditions to accelerate its decomposition.[12][13] This helps in the development and validation of stability-indicating analytical methods.[14]

The Rationale for Forced Degradation

The objective of forced degradation is not to completely destroy the molecule but to induce a target degradation of approximately 5-20%.[12][14] This level of degradation is generally sufficient to produce and detect the primary degradation products without generating secondary or tertiary degradants that may not be relevant under normal storage conditions. These studies are mandated by regulatory agencies like the FDA and EMA and are described in ICH guidelines.[11][15]

Experimental Workflow: A Comprehensive Forced Degradation Study

The following diagram outlines a typical workflow for conducting forced degradation studies.